molecular formula C9H12N2O3 B8733086 6-[(2-Methoxyethyl)amino]pyridine-3-carboxylic acid

6-[(2-Methoxyethyl)amino]pyridine-3-carboxylic acid

Cat. No.: B8733086
M. Wt: 196.20 g/mol
InChI Key: VWNBLUAMWKFFAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(2-Methoxyethyl)amino]pyridine-3-carboxylic acid is a derivative of nicotinic acid, which is a pyridine carboxylic acid This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-Methoxyethyl)amino]pyridine-3-carboxylic acid typically involves the reaction of nicotinic acid with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for nicotinic acid derivatives often involve multicomponent reactions and the use of commercially available raw materials. For instance, nicotinic acid can be produced from 3-methylpyridine or 5-ethyl-2-methylpyridine through oxidation processes . These methods are optimized for large-scale production to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

6-[(2-Methoxyethyl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents such as hydrogen gas, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of nicotinic acid derivatives can lead to the formation of 6-hydroxynicotinic acid, which has significant research value .

Scientific Research Applications

6-[(2-Methoxyethyl)amino]pyridine-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It has potential therapeutic applications, including its use in drug development and as a pharmaceutical intermediate.

    Industry: The compound is used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[(2-Methoxyethyl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, nicotinic acid derivatives are known to influence lipid metabolism and have been studied for their effects on cardiovascular health .

Comparison with Similar Compounds

6-[(2-Methoxyethyl)amino]pyridine-3-carboxylic acid can be compared with other similar compounds such as:

    Methyl nicotinate: Used as a rubefacient in topical preparations for muscle and joint pain.

    6-Hydroxynicotinic acid: A valuable pharmaceutical intermediate used in the synthesis of nitrogen-containing heterocyclic compounds.

    6-Acylamino nicotinic acid derivatives: Used in phase-selective gelation and toxic dye removal.

These compounds share similar structural features but differ in their specific applications and chemical properties, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

6-(2-methoxyethylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C9H12N2O3/c1-14-5-4-10-8-3-2-7(6-11-8)9(12)13/h2-3,6H,4-5H2,1H3,(H,10,11)(H,12,13)

InChI Key

VWNBLUAMWKFFAB-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=NC=C(C=C1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A microwave vial is charged with 6-chloronicotinic acid (1 g, 6.35 mmol), 2-methoxyethylamine (1.214 mL, 13.96 mmol) and IPA (3.5 mL) sealed and irradiated in a microwave synthesizer at 180° for 40 min. The reaction was cooled, concentrated and purified by SiO2 chromatography eluting with a MeOH/DCM gradient (5% to 10% MeOH containing 0.5% HOAc) to afford 0.24 g of 6-(2-methoxy-ethylamino)-nicotinic acid (330) as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.214 mL
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
solvent
Reaction Step One

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